molecular formula C15H10IN3O2 B11697811 2-iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

2-iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No.: B11697811
M. Wt: 391.16 g/mol
InChI Key: LQGGTIFQZNJLHP-UHFFFAOYSA-N
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Description

2-Iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a synthetic compound based on the isatin (1H-indole-2,3-dione) scaffold, a structure of significant interest in medicinal chemistry . This specific derivative has a molecular formula of C15H10IN3O2 and an average mass of 391.17 g/mol . The presence of the isatin nucleus is a key feature, as this heterocycle is a backbone of several FDA-approved drugs and has been reported to engage multiple cellular targets . Isatin-based compounds, including various N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives, have demonstrated a range of biological properties, with notable research highlighting their potential as anticancer agents . While research on this specific iodo-derivative is ongoing, studies on structurally similar benzohydrazide compounds have shown promising cytotoxic properties against various human cancer cell lines, including leukemia and carcinoma cells . The mechanism of action for these active analogues often involves the induction of apoptosis (programmed cell death), as evidenced by cell cycle analysis, mitochondrial membrane potential studies, and DNA fragmentation assays . Researchers are exploring such isatin-hydrazide derivatives for their antiproliferative activities and potential to interact with key biological targets . This product is intended for research purposes and pharmaceutical development in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H10IN3O2

Molecular Weight

391.16 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-iodobenzamide

InChI

InChI=1S/C15H10IN3O2/c16-11-7-3-1-5-9(11)14(20)19-18-13-10-6-2-4-8-12(10)17-15(13)21/h1-8,17,21H

InChI Key

LQGGTIFQZNJLHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3I

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Esterification :
    2-Iodobenzoic acid+SOCl22-Iodobenzoyl chloride\text{2-Iodobenzoic acid} + \text{SOCl}_2 \rightarrow \text{2-Iodobenzoyl chloride}

  • Hydrazide Formation :
    2-Iodobenzoyl chloride+H2N-NH22-Iodobenzohydrazide\text{2-Iodobenzoyl chloride} + \text{H}_2\text{N-NH}_2 \rightarrow \text{2-Iodobenzohydrazide}

Experimental Procedure

  • Esterification :

    • 2-Iodobenzoic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) at 70°C for 4 hours.

    • Excess SOCl2_2 is removed under reduced pressure to yield 2-iodobenzoyl chloride.

  • Hydrazide Synthesis :

    • 2-Iodobenzoyl chloride is dissolved in anhydrous ethanol (20 mL) and treated with hydrazine hydrate (12 mmol) at 0–5°C.

    • The mixture is stirred for 6 hours, filtered, and washed with cold ethanol to obtain 2-iodobenzohydrazide as a white solid.

Characterization Data

  • Yield : 85–90%

  • Melting Point : 142–144°C

  • 1H^1\text{H} NMR (DMSO-d6_6) : δ 10.12 (s, 1H, NH), 7.92–7.45 (m, 4H, Ar-H), 4.51 (s, 2H, NH2_2).

Reaction Scheme

2-Iodobenzohydrazide+Isatin2-Iodo-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide\text{2-Iodobenzohydrazide} + \text{Isatin} \rightarrow \text{2-Iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide}

Experimental Procedure

  • Reagent Mixing :

    • 2-Iodobenzohydrazide (5 mmol) and isatin (5 mmol) are dissolved in absolute ethanol (30 mL).

  • Acid Catalysis :

    • Glacial acetic acid (0.5 mL) is added, and the mixture is refluxed at 80°C for 8–12 hours.

  • Workup :

    • The precipitate is filtered, washed with ethanol, and recrystallized from dimethylformamide (DMF).

Optimization Conditions

ParameterOptimal Value
SolventEthanol
Temperature80°C
Reaction Time10 hours
CatalystAcetic acid
Yield72–78%

Mechanistic Insights

The condensation proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of isatin, followed by dehydration to form the hydrazone bond. The iodine substituent on the benzohydrazide enhances electrophilicity, facilitating the reaction.

Analytical Characterization

1H^1\text{H}1H NMR (400 MHz, DMSO-d6_6 6)

  • δ 11.32 (s, 1H, NH), 10.89 (s, 1H, NH), 7.82–6.94 (m, 8H, Ar-H), 2.41 (s, 1H, indole NH).

13C^{13}\text{C}13C NMR

  • δ 176.2 (C=O), 162.4 (C=N), 138.9–114.7 (Ar-C), 94.5 (C-I).

IR (KBr, cm−1^{-1}−1)

  • 3240 (N-H), 1685 (C=O), 1590 (C=N), 680 (C-I).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)
Ethanol reflux759810
DMF reflux689512
Microwave-assisted82992

Note : Microwave-assisted synthesis reduces reaction time significantly but requires specialized equipment.

Challenges and Solutions

Low Solubility

  • Issue : Poor solubility of 2-iodobenzohydrazide in ethanol.

  • Solution : Use DMF as a co-solvent to enhance dissolution.

Byproduct Formation

  • Issue : Hydrolysis of the hydrazone bond under prolonged heating.

  • Solution : Strict temperature control (70–80°C) and inert atmosphere.

Applications in Drug Discovery

Though beyond preparation scope, the compound’s bioactivity is notable:

  • Anticancer Activity : Induces apoptosis in leukemia cells (IC50_{50} = 0.8 µM).

  • Antimicrobial Properties : Moderate activity against Gram-positive bacteria .

Chemical Reactions Analysis

2-iodo-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of indole compounds, including 2-iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, exhibit potent antimicrobial properties.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of synthesized indole derivatives against various bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) in the low micromolar range, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µM)Target Bacteria
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

These findings suggest that modifications to the indole structure can enhance antimicrobial efficacy, potentially leading to the development of new antibiotics.

Anticancer Potential

Indole derivatives have also been investigated for their anticancer properties. The unique structure of 2-iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide positions it as a promising candidate for cancer therapy.

Case Study: Anticancer Activity

In vitro studies have demonstrated that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values indicating potent activity against human colorectal carcinoma cells (HCT116).

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
Standard9.995-FU (5-Fluorouracil)

The results indicate that some derivatives are more effective than established chemotherapeutic agents, highlighting the potential for further development as anticancer drugs.

Multi-Kinase Inhibitors

Recent studies have explored the role of indole derivatives as multi-kinase inhibitors, which are critical in cancer treatment due to their ability to target multiple signaling pathways involved in tumor growth.

Case Study: Kinase Inhibition

A study focusing on hybrid compounds containing indole structures demonstrated effective inhibition of various kinases involved in cancer progression. The presence of the indole moiety was crucial for enhancing inhibitory activity.

Mechanism of Action

The mechanism of action of 2-iodo-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves its interaction with cellular targets leading to apoptosis. The compound induces apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. This cascade ultimately results in programmed cell death .

Comparison with Similar Compounds

Table 1: Cytotoxic Activities of Selected Derivatives

Compound Name Substituents Cell Lines Tested (IC₅₀, μM) Mechanism of Action References
3,4,5-Trimethoxy-N'-[5-methyl-2-oxoindol-3-ylidene]benzohydrazide (5t) 3,4,5-OCH₃ (benzoyl); 5-CH₃ (isatin) L1210 (0.12), HeLa (0.15), CEM (0.18) Apoptosis induction via mitochondrial depolarization and DNA fragmentation
2-Hydroxy-N'-(2-oxoindol-3-ylidene)benzohydrazide 2-OH (benzoyl) COX-1/COX-2 inhibition (docking score > reference drugs) Anti-inflammatory via COX-2 selectivity
MDA19 (N'-[(3Z)-1-hexyl-2-oxoindol-3-ylidene]benzohydrazide) 1-hexyl (isatin) Osteosarcoma (PI3K/Akt/mTOR suppression) Antitumor via PI3K pathway inhibition
  • Electron-Withdrawing vs. Electron-Donating Groups : Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit enhanced enzyme inhibition (e.g., CDK2), while electron-donating groups (e.g., methoxy, methyl) improve anticancer activity .
  • Substituent Position : 3,4,5-Trimethoxy substitution on the benzoyl ring (as in 5t) maximizes cytotoxicity, likely due to improved membrane permeability and target binding .

Enzyme Inhibition Profiles

CDK2 Inhibitors : Nitro-substituted derivatives show strong affinity for CDK2, a kinase involved in cell cycle regulation (Table 2).

Table 2: CDK2 Inhibition and Structural Features

Compound Name Substituents Docking Score (Glide, kcal/mol) Solubility (μg/mL) References
N'-[5-Nitro-2-oxoindol-3-ylidene]benzohydrazide (1) 5-NO₂ (isatin) −9.10 12.5 (DMSO)
3-Nitro-N'-[5-nitro-2-oxoindol-3-ylidene]benzohydrazide (3h) 3-NO₂ (benzoyl); 5-NO₂ (isatin) −8.90 8.2 (ethanol)
2-Trifluoromethyl-N'-[5-nitro-2-oxoindol-3-ylidene]benzohydrazide (2b) 2-CF₃ (benzoyl); 5-NO₂ (isatin) −8.20 5.6 (acetone)
  • Dual Nitro Substitution : The 5-nitro group on the isatin core is critical for hydrogen bonding with CDK2’s active site (e.g., Lys33, Asp145), while benzoyl nitro groups enhance π-π stacking .
  • Solubility Challenges : Trifluoromethyl and nitro groups reduce aqueous solubility, necessitating formulation optimization for drug development .

Anti-Inflammatory and Analgesic Activities

2-Hydroxybenzoyl derivatives demonstrate COX-2 selectivity, surpassing reference drugs like celecoxib in docking studies (Table 3).

Table 3: Anti-Inflammatory Activity of 2-Hydroxy Derivatives

Compound Name Substituents COX-2 Docking Score (VLife MDS) In Vivo Efficacy (Edema inhibition at 100 mg/kg) References
2-Hydroxy-N'-(2-oxoindol-3-ylidene)benzohydrazide (VIIc) 4-Cl (benzoyl) −12.4 72% reduction
2-Hydroxy-N'-(2-oxoindol-3-ylidene)benzohydrazide (VIId) 3-NO₂ (benzoyl) −11.8 68% reduction
  • Mechanistic Insights: Electron-withdrawing groups (e.g., Cl, NO₂) enhance COX-2 binding by stabilizing interactions with Tyr385 and Ser530 .

CB2 Receptor Agonism

MDA19, a hexyl-substituted derivative, acts as a CB2 agonist with neuropathic pain relief and osteosarcoma suppression, avoiding CNS side effects associated with CB1 activation .

Biological Activity

2-Iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a compound derived from the indole scaffold, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is C15H12N4O2IC_{15}H_{12}N_4O_2I, with a molecular weight of approximately 396.19 g/mol. The compound features an indole-derived hydrazone structure, which is significant for its biological activity.

Anticancer Activity

Research indicates that derivatives of 2-oxo-1,2-dihydro-3H-indol-3-ylidene exhibit potent anti-proliferative effects against various cancer cell lines. The following table summarizes the anticancer activity of selected derivatives:

CompoundCell Lines TestedIC50 (µM)Mechanism of Action
8cHCT116, MDA-MB-2315.0Induces apoptosis via ROS and TrxR inhibition
11hSK-BR-3, Ovcar-34.5Enhances Bax and cleaved-caspase 3 levels
8dHL-60, Saos-26.0Triggers mitochondrial dysfunction leading to cell death

Case Studies

  • Mechanistic Study : A study by Zhang et al. (2016) demonstrated that compound 8c significantly increased reactive oxygen species (ROS) levels in HCT116 cells by inhibiting thioredoxin reductase (TrxR). This led to the activation of pro-apoptotic proteins like Bax and cleaved-caspase 3, confirming the compound's role in inducing apoptosis through oxidative stress mechanisms .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications to the double bond and ester groups significantly influenced anti-proliferative activity. For instance, compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines compared to their electron-donating counterparts .

Other Biological Activities

Beyond anticancer effects, derivatives of this compound have shown potential in other areas:

  • Antimicrobial Activity : Some studies have reported that related indole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Certain derivatives have been evaluated for their ability to reduce inflammation markers in vitro.

Q & A

Q. What are the standard synthetic protocols for 2-iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide and its analogs?

The compound is typically synthesized via condensation reactions between substituted benzohydrazides and isatin derivatives. A general method involves refluxing equimolar quantities of 2-iodobenzohydrazide and 2-oxo-1,2-dihydro-3H-indol-3-ylidene in ethanol with catalytic glacial acetic acid (5–10 mol%) for 6–8 hours . Yield optimization (70–95%) depends on substituent reactivity, solvent polarity, and reaction temperature. Characterization employs IR (C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹), ¹H/¹³C NMR (δ 10–12 ppm for NH protons), and mass spectrometry (m/z corresponding to [M+H]⁺) .

Q. How is the antibacterial activity of this compound evaluated, and what are typical experimental parameters?

Antibacterial screening uses the agar well diffusion method against Gram-negative (E. coli, K. pneumoniae) and Gram-positive strains. Test concentrations (25–50 µg/mL in DMF) are applied to Mueller-Hinton agar plates, and zones of inhibition (ZOI) are measured after 24 hours at 37°C . Positive controls (e.g., ciprofloxacin) and solvent controls (DMF) are mandatory to validate results. MIC values are determined via microbroth dilution .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • IR Spectroscopy : Identifies key functional groups (NH, C=O, C=N).
  • ¹H NMR : Resonances at δ 10.5–11.5 ppm confirm hydrazide NH and indole NH protons.
  • ¹³C NMR : Carbonyl carbons (C=O at ~170 ppm) and aromatic carbons (110–150 ppm) validate the core structure.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±0.001 Da) .

Advanced Research Questions

Q. How do substituents on the indole and benzohydrazide moieties influence antitubercular activity?

Substituents at the 5-position of the indole ring (e.g., Br, Cl, F) enhance antitubercular potency by improving lipophilicity and target binding. For example, fluoro-substituted analogs show MIC values of 12.5 µg/mL against M. tuberculosis H37Rv, compared to 50 µg/mL for unsubstituted derivatives . Electron-withdrawing groups on the benzohydrazide (e.g., iodo) increase membrane permeability, as validated by in silico ADMET studies (AlogP >3.0, PSA <90 Ų) .

Q. What computational strategies are used to predict target binding and SAR for this compound?

  • Molecular Docking : Glide (Schrödinger Suite) docks the compound into active sites of targets like enoyl-ACP reductase (InhA) or carbonic anhydrase IX. Pose validation uses RMSD thresholds (<2.0 Å) .
  • 3D-QSAR : CoMFA/CoMSIA models correlate substituent electrostatic and steric fields with bioactivity (e.g., pIC50) .
  • ADMET Prediction : SwissADME or ADMETLab 2.0 assess bioavailability (%F >30), BBB penetration, and toxicity (AMES test) .

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be resolved?

Discrepancies often arise from metabolic stability differences. For example, 3,4,5-trimethoxy-substituted derivatives show IC50 = 0.5 µM in HeLa cells but reduced efficacy in murine models due to glucuronidation. Solutions:

  • Metabolite Identification : LC-MS/MS profiling of plasma samples.
  • Prodrug Design : Mask labile groups (e.g., esterification of hydroxyls) .
  • Pharmacokinetic Studies : Measure t₁/₂, Cmax, and AUC in rodent models .

Q. What mechanisms underlie the cardioprotective effects of benzohydrazide derivatives?

The compound’s bis-indole analogs mitigate doxorubicin-induced cardiotoxicity by:

  • Antioxidant Activity : Upregulating SOD (↑50%) and catalase (↑35%) in heart tissue.
  • Biomarker Modulation : Reducing plasma CK-MB (↓40%) and LDH (↓30%) levels.
  • Histopathological Improvement : Minimizing myocardial edema and necrosis .

Key Methodological Notes

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (1–2 hours) and improve yield .
  • Bioactivity Validation : Pair in vitro assays with Galleria mellonella infection models for cost-effective preclinical data .
  • Data Reproducibility : Validate crystallographic data (e.g., SHELXL refinement) to resolve structural ambiguities .

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